molecular formula C18H25F3N2O5 B12439357 Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate; trifluoroacetic acid

Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate; trifluoroacetic acid

Cat. No.: B12439357
M. Wt: 406.4 g/mol
InChI Key: UOIXAXFPOKCYER-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate; trifluoroacetic acid is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate typically involves the reaction of 2-amino-4-methylpentanoic acid with methyl 3-phenylpropanoate under specific conditions. The reaction is often catalyzed by trifluoroacetic acid, which acts as a proton donor to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Scientific Research Applications

Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as modulation of metabolic processes or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C18H25F3N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H24N2O3.C2HF3O2/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19);(H,6,7)

InChI Key

UOIXAXFPOKCYER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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